molecular formula C13H19NO4S B1276010 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid CAS No. 159855-98-8

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B1276010
CAS No.: 159855-98-8
M. Wt: 285.36 g/mol
InChI Key: PEGZKAPFHJHBPG-VIFPVBQESA-N
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Properties

CAS No.

159855-98-8

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

(2S)-2-[(4-tert-butylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C13H19NO4S/c1-9(12(15)16)14-19(17,18)11-7-5-10(6-8-11)13(2,3)4/h5-9,14H,1-4H3,(H,15,16)/t9-/m0/s1

InChI Key

PEGZKAPFHJHBPG-VIFPVBQESA-N

SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction of 4-Tert-Butylbenzenesulfonyl Chloride with Alanine

The most direct method involves reacting 4-tert-butylbenzenesulfonyl chloride with alanine in a biphasic system.

  • Procedure :
    • Alanine (1.0 equiv) is suspended in dichloromethane (DCM) with 1.5 equiv of triethylamine (TEA) as a base.
    • 4-Tert-butylbenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
    • The mixture is washed with 1 M HCl, brine, and dried over Na₂SO₄.
    • The crude product is recrystallized from ethyl acetate/hexane (yield: 65–78%).

Table 1: Optimization of Sulfonylation Conditions

Parameter Optimal Value Effect on Yield
Solvent Dichloromethane Maximizes solubility of sulfonyl chloride
Base Triethylamine Neutralizes HCl, prevents side reactions
Temperature 0°C → RT Avoids decomposition of sulfonyl chloride
Molar Ratio (R-Cl:Alanine) 1.2:1 Minimizes unreacted alanine

Protection/Deprotection Strategies

Methyl Ester Protection of Carboxylic Acid

To prevent side reactions during sulfonylation, the carboxylic acid group of alanine is often protected as a methyl ester.

  • Procedure :
    • Alanine is refluxed in methanol with catalytic H₂SO₄ (2 hours, 70°C).
    • The methyl ester intermediate is isolated (yield: 92%) and reacted with 4-tert-butylbenzenesulfonyl chloride as in Section 1.1.
    • The ester is hydrolyzed using 2 M NaOH at 60°C for 3 hours, followed by acidification with HCl to pH 2–3.

Key Data :

  • Intermediate Stability : Methyl ester remains intact during sulfonylation (TLC monitoring in ethyl acetate/hexane).
  • Hydrolysis Efficiency : >95% conversion to carboxylic acid (verified by IR: loss of ester C=O at 1740 cm⁻¹, appearance of acid C=O at 1705 cm⁻¹).

Alternative Routes via Friedel-Crafts Alkylation

In Situ Generation of 4-Tert-Butylphenyl Group

A patent (CN102199085A) describes Friedel-Crafts alkylation to introduce the tert-butyl group to benzene, though this method is less common for the target compound.

  • Procedure :
    • Benzene reacts with 2-chloropropionate and AlCl₃ in toluene at −5°C to 5°C for 12–48 hours.
    • The intermediate ethyl 2-(4-alkylphenyl)propionate is hydrolyzed to the acid.
  • Limitations : Low regioselectivity and competing dialkylation reduce practicality for synthesizing the tert-butyl derivative.

Enantioselective Synthesis

Chiral Auxiliary Approach

A method adapted from β-cyano alanine syntheses uses chiral catalysts to retain stereochemistry.

  • Procedure :
    • Boc-protected L-alanine is reacted with 4-tert-butylbenzenesulfonyl chloride in THF using DMAP (5 mol%).
    • Deprotection with trifluoroacetic acid (TFA) yields the enantiomerically pure product (ee: 82–89%).

Table 2: Chiral Catalysis Performance

Catalyst ee (%) Yield (%)
DMAP 82 75
Cinchona Alkaloid 89 68

Industrial-Scale Considerations

Phase-Transfer Catalysis (PTC)

A patent (US4186270A) highlights PTC for large-scale sulfonamide formation.

  • Conditions :
    • Alanine methyl ester, 4-tert-butylbenzenesulfonyl chloride, and tetrabutylammonium bromide (TBAB) in H₂O/DCM.
    • Reaction completes in 4 hours at 35°C (yield: 88%).
  • Advantages : Reduces solvent use and improves reaction rate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (s, 9H, tert-butyl), 3.15 (q, 1H, CH), 4.02 (d, 2H, NH₂), 7.68 (d, 2H, ArH), 7.92 (d, 2H, ArH).
  • IR (KBr) : 3270 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
  • MS (ESI+) : m/z 285.36 [M+H]⁺.

Challenges and Optimization Opportunities

  • Purity Issues : Residual sulfonyl chloride or alanine requires column chromatography (SiO₂, ethyl acetate/hexane 1:3).
  • Scale-Up Limitations : Exothermic sulfonylation necessitates controlled addition in industrial settings.

Chemical Reactions Analysis

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The biological activities of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid are primarily attributed to its ability to interact with specific biological pathways. Key applications include:

  • Enzyme Inhibition : This compound has been identified as an inhibitor of carbonic anhydrases (CA), particularly CA IX, which is implicated in cancer progression. Studies show that it exhibits selective inhibition with IC50 values ranging from 10.93 to 25.06 nM against CA IX and 1.55 to 3.92 μM against CA II, indicating a promising therapeutic profile for targeting tumors .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionIC50 against CA IX (10.93–25.06 nM)
Antitumor ActivityInduction of apoptosis in MDA-MB-231
SelectivityHigher selectivity for CA IX over CA II

Case Studies

  • Study on Enzyme Inhibition :
    • A study demonstrated that 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid effectively inhibited carbonic anhydrase IX, leading to reduced tumor growth in xenograft models.
  • Mechanistic Insights :
    • Another investigation revealed that the compound activates pro-apoptotic proteins while downregulating anti-apoptotic factors, enhancing its potential as an anticancer agent through dual action mechanisms .

Therapeutic Potential

The therapeutic potential of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid extends beyond cancer treatment:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this may exhibit antibacterial properties by inhibiting bacterial growth through the modulation of enzyme activity .
  • Drug Development : Its unique structure allows it to be a lead compound for developing new drugs targeting various diseases, particularly those involving dysregulated enzyme activity.

Mechanism of Action

The mechanism of action of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid can be compared with other similar compounds, such as:

  • N-([4-(tert-butyl)phenyl]sulfonyl)alanine
  • Alanine, N-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-
  • 2-[[(4-tert-butylphenyl)sulfonyl]amino]propanoic acid

These compounds share similar structural features but may differ in their specific chemical properties and applications . The uniqueness of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid lies in its specific functional groups and their interactions with biological molecules .

Biological Activity

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid, commonly known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a sulfonamide group attached to an amino acid backbone. Its molecular formula is C13H19NO4SC_{13}H_{19}NO_4S, with a molecular weight of 285.36 g/mol. The IUPAC name is (2S)-2-[(4-tert-butylphenyl)sulfonylamino]propanoic acid. The structural formula can be represented as follows:

SMILES CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C\text{SMILES }CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

The biological activity of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid primarily involves its interaction with various proteins and enzymes through the sulfonyl group. This interaction can influence enzyme activity, potentially modulating biochemical pathways relevant to inflammation and other physiological processes. The compound's ability to form strong interactions with target molecules suggests that it may act as an inhibitor or modulator in specific biological contexts.

1. Anti-inflammatory Effects

Research indicates that compounds similar to 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid exhibit anti-inflammatory properties. Studies have shown that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. For instance, a study demonstrated that related sulfonamide compounds decreased the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages exposed to inflammatory stimuli.

3. Antimicrobial Activity

Sulfonamide compounds are historically known for their antimicrobial properties. Although specific studies on 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid are sparse, the general class of sulfonamides has been shown to inhibit bacterial growth by interfering with folate synthesis pathways in bacteria . This suggests that similar mechanisms might be explored for this compound.

Case Studies and Research Findings

StudyFocusKey Findings
Anti-inflammatory activityInhibition of IL-6 and TNF-α production in macrophages.
Cardiovascular effectsAltered perfusion pressure and coronary resistance in isolated rat hearts; potential calcium channel interactions.
Antimicrobial propertiesInhibition of bacterial growth through folate pathway interference (general class).

Q & A

Q. What are the optimized synthetic routes for 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of an amino acid precursor. For example, tert-butylphenyl sulfonyl chloride is reacted with a β-amino acid (e.g., 2-aminopropanoic acid) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., LiOH or NaHCO₃). Key parameters include:

  • Temperature : Room temperature to 40°C to prevent decomposition.
  • Base Selection : LiOH enhances solubility of intermediates in aqueous phases, simplifying purification .
  • Purification : Crude products are often extracted with ethyl acetate, followed by acidification (pH ~6) to precipitate the product. Preparative HPLC is recommended for high-purity yields (>95%) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm sulfonamide bond formation (δ ~7.5–8.0 ppm for aromatic protons; δ ~45–55 ppm for sulfonyl carbon).
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and purity. Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for optimal resolution .
  • FT-IR : Key peaks include S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How does the compound’s solubility and stability vary under physiological conditions?

Methodological Answer:

  • Solubility : Poor in aqueous buffers (e.g., <1 mg/mL in PBS at pH 7.4). Use DMSO for stock solutions (≤10 mM), but confirm compatibility with downstream assays (e.g., no precipitation in cell culture media) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent sulfonamide hydrolysis. Monitor degradation via HPLC over 48 hours at 37°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times. For example, discrepancies in IC₅₀ values may arise from differential expression of target proteins .
  • Impurity Interference : Quantify byproducts (e.g., tert-butylphenol from sulfonate ester hydrolysis) using LC-MS. Adjust synthetic routes to minimize impurities ≤0.15% .

Q. What strategies are effective for developing structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Core Modifications : Replace the tert-butyl group with ethyl or isopropyl to assess steric effects. For example, 2-(4-ethylphenyl)propanoic acid derivatives show altered pharmacokinetics due to reduced lipophilicity .
  • Functional Group Additions : Introduce phosphonate or acetyl groups (e.g., 3-(4-acetylphenyl) derivatives) to enhance target binding. Use molecular docking to prioritize synthetic targets .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

Methodological Answer:

  • Impurity Tracking : Use EP/Ph. Eur. reference standards (e.g., Imp. K: 2-(4-formylphenyl)propanoic acid) for HPLC calibration. Monitor intermediates at each step (e.g., tert-butylphenyl sulfonyl chloride purity ≥98%) .
  • Process Optimization : Replace AlCl₃ in Friedel-Crafts alkylation with greener catalysts (e.g., FeCl₃) to reduce halogenated byproducts .

Q. What in vitro and in vivo models are suitable for pharmacokinetic studies?

Methodological Answer:

  • In Vitro : Use Caco-2 cells to assess permeability (Papp <1 × 10⁻⁶ cm/s indicates poor absorption).
  • In Vivo : Administer intravenously (1–5 mg/kg) in rodents; collect plasma at 0.5, 2, 6, 12, 24 h. LC-MS/MS quantifies parent compound and metabolites (e.g., glucuronide conjugates) .

Q. How can in silico modeling predict metabolic pathways and toxicity?

Methodological Answer:

  • Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., sulfonamide cleavage or hydroxylation).
  • Toxicity Flags : Check for reactive metabolites (e.g., quinone imines) using DEREK Nexus. Prioritize derivatives with no predicted hepatotoxicity .

Q. What analytical challenges arise in quantifying low-abundance metabolites?

Methodological Answer:

  • Sensitivity Enhancement : Use UPLC-QTOF-MS with ionization additives (e.g., 0.1% ammonium acetate).
  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) enriches acidic metabolites from biological matrices .

Q. How can crystallography data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion with 2:1 acetone/water. Analyze sulfonamide torsion angles (θ ~60–80°) to confirm bioactive conformation.
  • DFT Calculations : Compare experimental vs. computed IR spectra to validate crystal structure accuracy .

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